1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide

Overview

Description

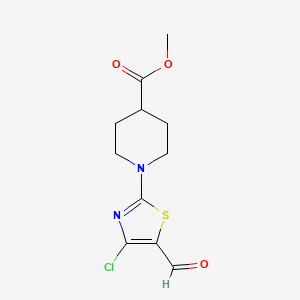

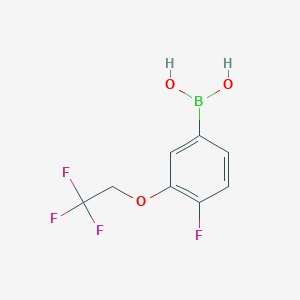

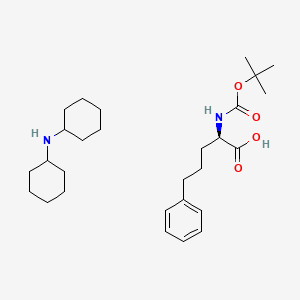

“1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide” is a synthetic compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide” is 1S/C6H9N3O3S/c1-9-3-4(13(8,11)12)2-5(9)6(7)10/h2-3H,1H3,(H2,7,10)(H2,8,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

Scientific Research Applications

Drug Discovery

Pyrrole derivatives are known for their wide range of biological activities and are often used in drug discovery. They serve as key motifs in pharmaceutical compounds with diverse therapeutic applications, including antibiotics , anti-inflammatory drugs , cholesterol-reducing drugs , and antitumor agents .

Pesticide Analysis

The structural motif of pyrrole is utilized in pesticide analysis due to its reactivity and ability to form stable compounds that can be easily detected and quantified .

Catalysis

Pyrrole compounds are used in catalysis to facilitate chemical reactions, particularly in the synthesis of complex organic molecules. They can act as ligands or catalysts themselves in various synthetic pathways .

Synthesis of Heterocycles

Pyrrole derivatives are instrumental in the synthesis of multiple heterocycles, which are core structures in many pharmaceuticals and agrochemicals .

Therapeutic Agents

The pyrrole subunit is a common feature in therapeutically active compounds, playing a role in inhibiting enzymes such as reverse transcriptase (HIV-1) and cellular DNA polymerases protein kinases .

Spectrometry Applications

Pyrrole derivatives are applied in spectrometry, including photoelectron spectrometry, to analyze the electronic structure of molecules and their energy states .

Thermochemistry

In thermochemistry, these compounds provide valuable data for understanding the heat-related properties and phase changes of chemical substances .

Mechanism of Action

Mode of Action

Like other sulfamoyl compounds, it may interact with its targets by forming covalent bonds, leading to changes in the function of the target proteins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide are not well documented. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

As more research is conducted, we will gain a better understanding of the effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-methyl-4-sulfamoyl-1H-pyrrole-2-carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

properties

IUPAC Name |

1-methyl-4-sulfamoylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S/c1-9-3-4(13(8,11)12)2-5(9)6(7)10/h2-3H,1H3,(H2,7,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFGZTIXKKCTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)